molecular formula C10H7BrO B3021672 3-Bromo-2-naphthol CAS No. 30478-88-7

3-Bromo-2-naphthol

Cat. No. B3021672
CAS RN: 30478-88-7
M. Wt: 223.07 g/mol
InChI Key: PQVIOPAWVAOHOA-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthol is an organic compound with the empirical formula C10H7BrO and a molecular weight of 223.07 . It is commonly used in organic synthetic materials to prepare pharmaceutical products, ester compounds, resin compositions, curing products, and stacking films . It serves as an important reagent and catalyst in a variety of chemical reactions .


Synthesis Analysis

3-Bromo-2-naphthol is synthesized using 2-bromo-3-methoxynaphthalene as a raw material by chemical reaction . The specific synthesis steps involve a variety of chemical reactions, including copper-catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-naphthol is represented by the SMILES string Oc1cc2ccccc2cc1Br . The InChI key is PQVIOPAWVAOHOA-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Bromo-2-naphthol is involved in various chemical reactions. For instance, it has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .


Physical And Chemical Properties Analysis

3-Bromo-2-naphthol is a white to light yellow powder or crystal . It has a melting point of 82°C and a predicted boiling point of 313.7±15.0°C . The compound is stable under normal conditions .

Scientific Research Applications

1. Electrophilic Bromination of Phenols

  • Application Summary: 3-Bromo-2-naphthol is used in the electrophilic bromination of phenols. This process involves the bromination of various arenes, including the benzimidazole and carbazole core, as well as analgesics such as naproxen and paracetamol .
  • Method of Application: The bromination procedure is developed under efficient and very mild reaction conditions. A new I (III)-based brominating reagent PhIOAcBr is used, which is operationally easy to prepare by mixing PIDA and AlBr3 .
  • Results: The bromination of 2-naphthol proceeds with excellent yields. Even for sterically hindered substrates, a moderately good reactivity is observed .

2. Synthesis of Heterocycles

  • Application Summary: 2-Naphthol, which can be brominated to form 3-Bromo-2-naphthol, is an important starting material in various organic transformations. It is used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .
  • Method of Application: The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .
  • Results: The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .

3. Mechanochemical Bromination

  • Application Summary: 3-Bromo-2-naphthol is used in the mechanochemical bromination of 2-naphthol .
  • Method of Application: The bromination is performed using a tumbler, which can be used to brominate a variety of activated aromatic compounds including aryl ethers and anilides .
  • Results: The crude product contains ca. 15% of a m/z 248/250 (1:1) impurity which is likely 3-bromo-2-hydroxy-1,4-naphthoquinone, a byproduct from direct oxidation of the brominated naphthol .

4. Preparation of 5-Bromo-2-naphthol

  • Application Summary: 3-Bromo-2-naphthol is used in the preparation of 5-Bromo-2-naphthol .
  • Method of Application: The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor . The sulfonic acid group also serves to block the 1-position from azo coupling, a ubiquitous reaction of 2-naphthols .
  • Results: The preparation of 5-Bromo-2-naphthol is successful with the use of 3-Bromo-2-naphthol .

Safety And Hazards

3-Bromo-2-naphthol is classified as a skin irritant (Category 2), causing serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

While the future directions for 3-Bromo-2-naphthol are not explicitly mentioned in the retrieved sources, its wide range of applications in the pharmaceutical and chemical industries suggests potential for further exploration and utilization .

properties

IUPAC Name

3-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIOPAWVAOHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213852
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-naphthol

CAS RN

63980-30-3, 30478-88-7
Record name 2-Naphthol, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
JAC McClelland, S Smiles - Journal of the Chemical Society …, 1932 - pubs.rsc.org
… sulphide and from the oxidation products of 3-bromo-2-naphthol I-sulphide ; their respective … ) which is identical with material synthesised from 3-bromo-2-naphthol and 2-naphthol-1 -…
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
K Chamontin, V Lokshin, V Rossollin, A Samat… - Tetrahedron, 1999 - Elsevier
… The preparation of 3-hydroxy-2-naphthaldehyde (6d) using this strategy was forsaken, due to the difficulty in obtaining the precursor 3-bromo-2-naphthol; this compound was obtained …
K Matsumoto, H Egami, T Oguma… - Chemical …, 2012 - pubs.rsc.org
… affected by adding 3-bromo-2-naphthol, and the … with 3-bromo-2-naphthol. These results support the assumption that 1 dissociates into 7 in the presence of excess 3-bromo-2-naphthol …
Number of citations: 51 0-pubs-rsc-org.brum.beds.ac.uk
ASZ SAYYED, GH SAJJADI - 2014 - sid.ir
… THEN, STABLE DERIVATIVES OF OXAPHOSPHAPHENANTHRENES WERE PREPARED USING OF DIALKYL ACETYLENEDICARBOXYLATE WITH 3-BROMO-2-NAPHTHOL IN THE …
Number of citations: 0 www.sid.ir
Z Hossaini, F Rostami-Charati… - … Chemistry & High …, 2012 - ingentaconnect.com
… Abstract: Stable derivatives of oxaphosphaphenanthrenes were prepared by using the reactions of dialkyl acetylenedicarboxylate with 3-bromo-2-naphthol in the presence of trimethyl …
ASZ SAYYED - 2015 - sid.ir
… the reaction of dialkyl acetylenedicarboxylate with a trivalent phosphorus nucleophile such as trimethyl phosphite, or triphenyl phosphite in the presence of 3-bromo-2-naphthol under …
Number of citations: 1 www.sid.ir
WA Davis - Journal of the Chemical Society, Transactions, 1900 - pubs.rsc.org
… purification, but the view as to its nature was confirmed by a comparison with the dinaphthyl ether, Di-3‘-bromo- 2-nczphthyl etheris prepared by boiling 2 grams of 3’-bromo2-naphthol …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk
Z Hossaini, F Rostami-Charati - International Journal of Chemical …, 2015 - ijcea.org
… were prepared using multicomponent reactions of dialkyl acetylenedicarboxylate with 3-bromo-2-naphthol in the presence of trimethyl or triphenyl phosphite in good yields. Chromene …
Number of citations: 2 www.ijcea.org
Y Satkar, V Ramadoss, PD Nahide, E García-Medina… - RSC …, 2018 - pubs.rsc.org
… The 3-bromo-2-naphthol was brominated in excellent 90% yield to get 13. In the same way the 2,3-dimethoxynaphthalene was brominated to afford a separable mixture of 14 and 15 in …
Number of citations: 42 0-pubs-rsc-org.brum.beds.ac.uk
EA Shearing, S Smiles - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
For further study of the alkali derivatives of di-2-hydroxynaphthyl-1-methane we required the unsymmetrical derivatives of the latter, and the experiments now described were …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk

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